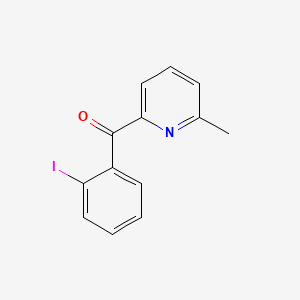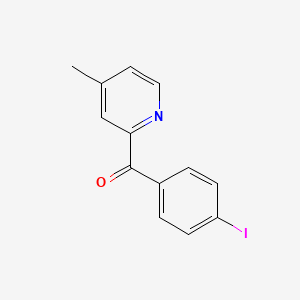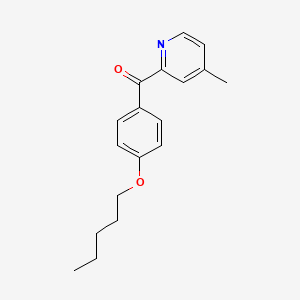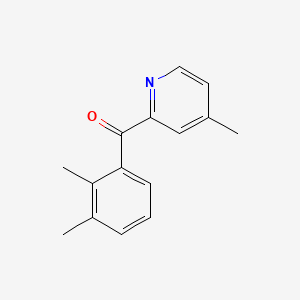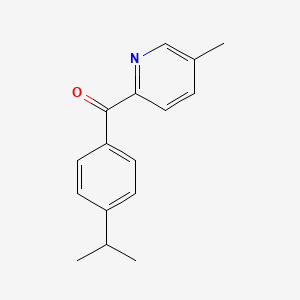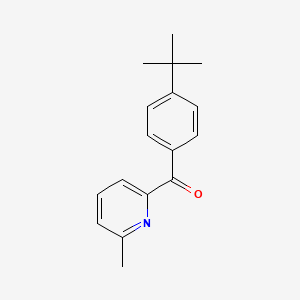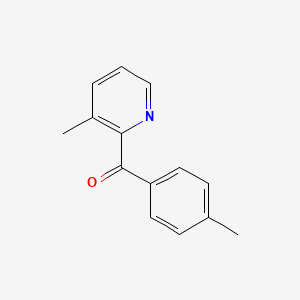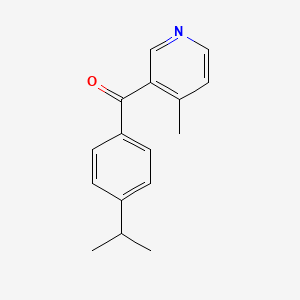
3-(4-Isopropylbenzoyl)-4-methylpyridine
Übersicht
Beschreibung
“3-(4-Isopropylbenzoyl)-4-methylpyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a 4-isopropylbenzoyl group attached to the third position of the pyridine ring and a methyl group attached to the fourth position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-isopropylbenzoyl chloride with 4-methylpyridine. The benzoyl chloride would act as an acylating agent, facilitating the transfer of the 4-isopropylbenzoyl group to the pyridine ring .
Molecular Structure Analysis
The molecular structure of “3-(4-Isopropylbenzoyl)-4-methylpyridine” would be characterized by the presence of a pyridine ring, which is aromatic and thus contributes to the stability of the molecule. The isopropylbenzoyl group is a bulky group that could influence the reactivity and properties of the molecule .
Chemical Reactions Analysis
As a pyridine derivative, “3-(4-Isopropylbenzoyl)-4-methylpyridine” could potentially undergo a variety of chemical reactions. For instance, it could participate in electrophilic aromatic substitution reactions or act as a base due to the nitrogen atom in the pyridine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Isopropylbenzoyl)-4-methylpyridine” would be influenced by the functional groups present in the molecule. For instance, the presence of the pyridine ring would likely make the compound relatively stable and aromatic. The isopropylbenzoyl group could potentially make the compound more hydrophobic .
Wissenschaftliche Forschungsanwendungen
Spin-Crossover Iron(II) Complexes
3-(4-Isopropylbenzoyl)-4-methylpyridine shows relevance in the synthesis of spin-crossover Iron(II) complexes. These complexes, involving derivatives of pyridine, exhibit a steep one-step spin crossover between high-spin and low-spin states, with small thermal hysteresis. The structural configuration and the size of the anions influence the spin crossover transition temperatures, showcasing the compound's potential in molecular magnetism and information storage (Nishi et al., 2010).
Photochemical Properties
The compound finds its use in vapor-phase photochemistry studies. Methylpyridines, including derivatives of 4-methylpyridine, demonstrate unique photochemical behaviors. Upon irradiation, these compounds undergo transformations leading to the formation of other isomeric structures, indicating potential applications in photochemical synthesis and understanding molecular photochemistry (Pavlik et al., 2007).
Supramolecular Chemistry
The compound is integral in the formation of supramolecular structures. Proton-transfer complexes formed with derivatives of 4-methylpyridine demonstrate intricate hydrogen-bonding patterns and noncovalent interactions, contributing to the understanding of supramolecular assemblies in crystal engineering and material science (Khalib et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-methylpyridin-3-yl)-(4-propan-2-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-11(2)13-4-6-14(7-5-13)16(18)15-10-17-9-8-12(15)3/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYNLWPKVIYDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Isopropylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





